molecular formula C10H18O2 B12643867 1-Hydroxy-2-decen-4-one CAS No. 108602-33-1

1-Hydroxy-2-decen-4-one

Cat. No.: B12643867
CAS No.: 108602-33-1
M. Wt: 170.25 g/mol
InChI Key: JRGBPJNFNNBUGE-SOFGYWHQSA-N
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Description

1-Hydroxy-2-decen-4-one is an organic compound with the molecular formula C10H18O2. It is a volatile organic compound that is often studied for its unique chemical properties and potential applications in various fields. This compound is characterized by a hydroxyl group attached to a decene chain, making it a valuable subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-decen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of decanal with acetone, followed by selective reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-decen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcohol solvent.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Formation of 2-decen-4-one or 2-decen-4-oic acid.

    Reduction: Formation of 1-decanol.

    Substitution: Formation of 1-chloro-2-decen-4-one or 1-bromo-2-decen-4-one.

Scientific Research Applications

1-Hydroxy-2-decen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-decen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

    1-Decene: A hydrocarbon with a similar decene chain but lacking the hydroxyl group.

    1-Decanol: A saturated alcohol with a similar carbon chain but fully hydrogenated.

    2-Decenal: An aldehyde with a similar carbon chain but different functional group.

Uniqueness: 1-Hydroxy-2-decen-4-one is unique due to the presence of both a hydroxyl group and a decene chain, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

108602-33-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(E)-1-hydroxydec-2-en-4-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8,11H,2-5,7,9H2,1H3/b8-6+

InChI Key

JRGBPJNFNNBUGE-SOFGYWHQSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCC(=O)C=CCO

Origin of Product

United States

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